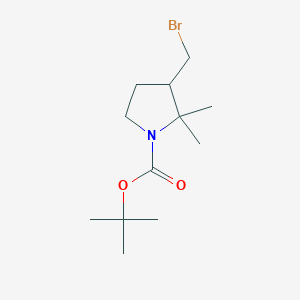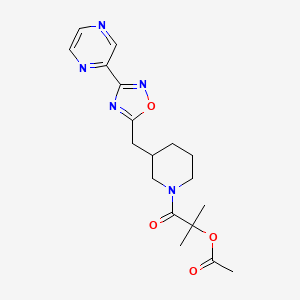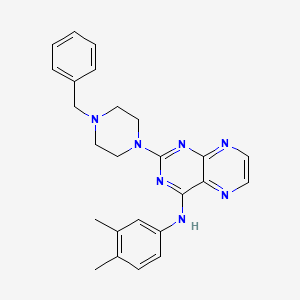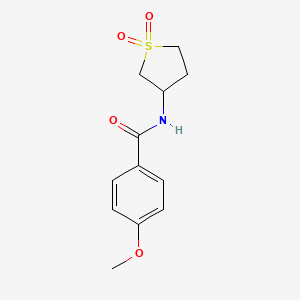
Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced using reagents such as bromomethyl chloride or bromomethyl iodide under controlled conditions.
Protection of the Amino Group: The amino group in the pyrrolidine ring is protected using tert-butyl carbamate (BOC) to prevent unwanted side reactions.
Final Steps: The final steps involve purification and isolation of the compound using standard organic chemistry techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromomethyl group, resulting in the formation of a pyrrolidine derivative.
Substitution Reactions: The bromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Pyrrolidine derivatives without the bromomethyl group.
Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological and cardiovascular disorders. Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific compound being synthesized.
Comparison with Similar Compounds
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of pyrrolidine.
Tert-butyl 3-(bromomethyl)phenylcarbamate: Contains a phenyl ring instead of a pyrrolidine ring.
Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate: Features an indole ring instead of pyrrolidine.
Uniqueness: Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties that are distinct from those of similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJBRJVTCCMRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)

![3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2556962.png)


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)
![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2556974.png)
![1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2556977.png)
![1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE](/img/structure/B2556979.png)
